molecular formula C18H20N4O3 B11284338 8,8-Dimethyl-1-morpholin-4-yl-8,9-dihydro-6H-7,11-dioxa-2,4,10-triaza-benzo[b]fluorene

8,8-Dimethyl-1-morpholin-4-yl-8,9-dihydro-6H-7,11-dioxa-2,4,10-triaza-benzo[b]fluorene

Cat. No.: B11284338
M. Wt: 340.4 g/mol
InChI Key: UTZUVKMOINXZRO-UHFFFAOYSA-N
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Description

8,8-Dimethyl-1-morpholin-4-yl-8,9-dihydro-6H-7,11-dioxa-2,4,10-triaza-benzo[b]fluorene is a complex organic compound with a unique structure that includes multiple heteroatoms and fused ring systems

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,8-Dimethyl-1-morpholin-4-yl-8,9-dihydro-6H-7,11-dioxa-2,4,10-triaza-benzo[b]fluorene typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Core Structure: The initial step involves the construction of the benzo[b]fluorene core through a series of cyclization reactions. This can be achieved using starting materials such as substituted benzene derivatives and appropriate cyclization agents.

    Introduction of Heteroatoms: The next step involves the introduction of nitrogen and oxygen atoms into the core structure. This can be done through nucleophilic substitution reactions using reagents like morpholine and other nitrogen-containing compounds.

    Final Modifications: The final step includes the introduction of the dimethyl groups and any other necessary modifications to achieve the desired compound. This can be done through alkylation reactions using reagents like methyl iodide.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

8,8-Dimethyl-1-morpholin-4-yl-8,9-dihydro-6H-7,11-dioxa-2,4,10-triaza-benzo[b]fluorene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed using reagents like halogens or alkylating agents to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups.

Scientific Research Applications

8,8-Dimethyl-1-morpholin-4-yl-8,9-dihydro-6H-7,11-dioxa-2,4,10-triaza-benzo[b]fluorene has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in various synthetic pathways.

    Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 8,8-Dimethyl-1-morpholin-4-yl-8,9-dihydro-6H-7,11-dioxa-2,4,10-triaza-benzo[b]fluorene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling cascades.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of heteroatoms and fused ring systems, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H20N4O3

Molecular Weight

340.4 g/mol

IUPAC Name

5,5-dimethyl-15-morpholin-4-yl-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaene

InChI

InChI=1S/C18H20N4O3/c1-18(2)8-13-11(9-24-18)7-12-14-15(25-17(12)21-13)16(20-10-19-14)22-3-5-23-6-4-22/h7,10H,3-6,8-9H2,1-2H3

InChI Key

UTZUVKMOINXZRO-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=NC3=C(C=C2CO1)C4=C(O3)C(=NC=N4)N5CCOCC5)C

Origin of Product

United States

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